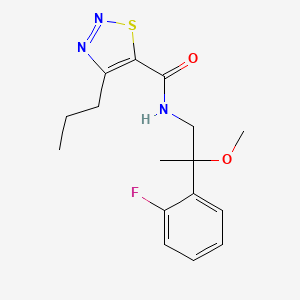
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as FP-5CT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Biological Activities of Thiadiazole Derivatives
Thiadiazole derivatives exhibit a range of biological activities, making them of interest in the development of new therapeutic agents. For instance, certain thiadiazole compounds have been synthesized and shown to possess significant antibacterial and antifungal activities. These activities are attributed to their specific structural features, which can interact with biological targets in microorganisms to inhibit their growth or kill them outright (Chandrakantha et al., 2014). Similarly, some thiadiazole derivatives are synthesized for their potential anticancer properties, indicating their ability to inhibit the proliferation of tumor cells. This anticancer effect may stem from their capacity to interfere with cell division and migration, showcasing the diverse therapeutic potentials of thiadiazole compounds (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Potential for Neuroprotective and Antioxidant Applications
Apart from their antimicrobial and anticancer activities, certain thiadiazole derivatives have also been explored for their neuroprotective effects. These compounds may offer protection to neuronal cells against neurotoxic agents, suggesting their potential use in treating or preventing neurological disorders. The neuroprotective activities can be attributed to the specific interactions of these compounds with neuronal cells, leading to enhanced cell viability and reduced damage from neurotoxic substances (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007). Additionally, some derivatives are investigated for their antioxidant properties, which are crucial in combating oxidative stress and could be beneficial in various oxidative stress-related diseases (Tumosienė et al., 2020).
Fluorescence and Chemosensing Applications
Thiadiazole derivatives have also been synthesized for their unique photophysical properties, including fluorescence. Such compounds are of interest for the development of fluorescent probes and sensors, useful in biochemical and medical research for detecting specific ions or molecules. The fluorescence behavior, including pH-sensitive dual-emission properties, makes these compounds valuable tools in analytical chemistry and bioimaging (Zheng et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
Fentanyl analogs typically bind to opioid receptors, inhibiting the release of neurotransmitters and thus reducing the perception of pain .
Biochemical Pathways
Fentanyl analogs, which are structurally similar, are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions involving glucuronide or sulfate conjugate formation can be expected .
Pharmacokinetics
Similar compounds, such as fentanyl analogs, are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties significantly impact the bioavailability of the compound.
Result of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have similar effects, such as inducing analgesia (pain relief) and potentially causing addiction and severe adverse effects including coma and death .
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-4-7-13-14(23-20-19-13)15(21)18-10-16(2,22-3)11-8-5-6-9-12(11)17/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROFOCUVFUDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)
![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416866.png)
![8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2416869.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)
![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)